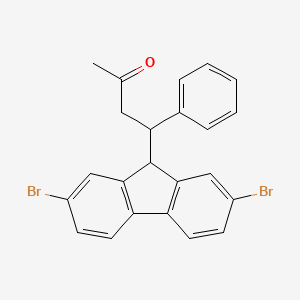
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one is a complex organic compound characterized by the presence of bromine atoms and a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one typically involves multi-step organic reactions. One common route includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions, followed by the formation of the butan-2-one moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and fluorene moiety play a crucial role in its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-(hydroxymethyl)fluorene: Shares the brominated fluorene core but differs in the functional groups attached.
4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis[N,N-bis(4-bromophenyl)benzeneamine]: Another brominated fluorene derivative with distinct structural features.
Uniqueness
4-(2,7-Dibromo-9H-fluoren-9-YL)-4-phenylbutan-2-one is unique due to its specific combination of bromine atoms and the butan-2-one moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90033-39-9 |
|---|---|
Molecular Formula |
C23H18Br2O |
Molecular Weight |
470.2 g/mol |
IUPAC Name |
4-(2,7-dibromo-9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H18Br2O/c1-14(26)11-20(15-5-3-2-4-6-15)23-21-12-16(24)7-9-18(21)19-10-8-17(25)13-22(19)23/h2-10,12-13,20,23H,11H2,1H3 |
InChI Key |
YAPVXDSNCDTSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


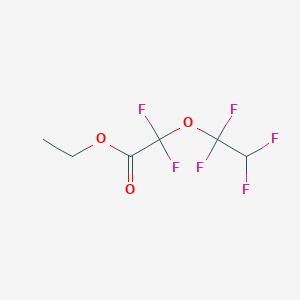
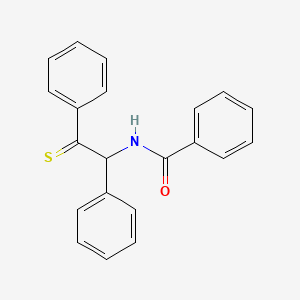
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
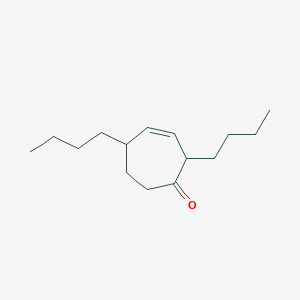
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
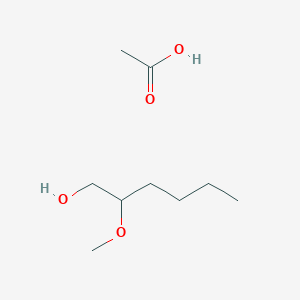
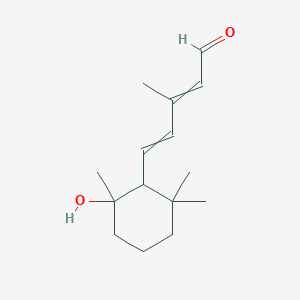
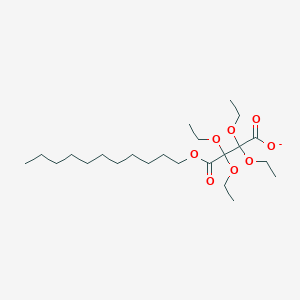
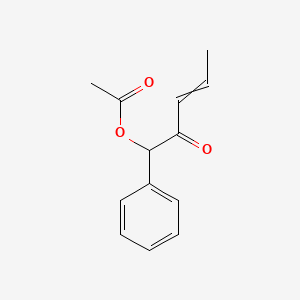
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
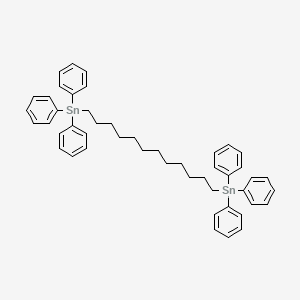
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
